n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine
CAS No.: 21344-81-0
Cat. No.: VC1982976
Molecular Formula: C16H13ClN2S
Molecular Weight: 300.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21344-81-0 |
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Molecular Formula | C16H13ClN2S |
Molecular Weight | 300.8 g/mol |
IUPAC Name | N-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine |
Standard InChI | InChI=1S/C16H13ClN2S/c17-14-8-6-13(7-9-14)15-11-20-16(19-15)18-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,18,19) |
Standard InChI Key | QQDAIBUEPKCZLS-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Canonical SMILES | C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Introduction
Structural Properties
Chemical Structure and Identification
n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine consists of a central thiazole ring with three key substituents: a benzyl group attached to the amino nitrogen at the 2-position, a 4-chlorophenyl group at the 4-position, and a hydrogen at the 5-position of the thiazole ring . This configuration creates a molecule with specific chemical and physical properties that contribute to its biological activities.
The compound is identified by several standardized identifiers, as presented in Table 1.
Table 1: Identification Parameters of n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine
Parameter | Value |
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CAS Number | 21344-81-0 |
PubChem CID | 746652 |
Molecular Formula | C₁₆H₁₃ClN₂S |
IUPAC Name | N-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine |
InChI | InChI=1S/C16H13ClN2S/c17-14-8-6-13(7-9-14)15-11-20-16(19-15)18-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,18,19) |
InChIKey | QQDAIBUEPKCZLS-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC=C(C=C3)Cl |
The compound is also known by several synonyms, including 2-benzylamino-4-(p-chlorophenyl)thiazole and benzyl-[4-(4-chlorophenyl)thiazol-2-yl]amine .
Physical and Chemical Properties
n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine possesses specific physical and chemical properties that influence its behavior in biological systems and its potential as a therapeutic agent. Table 2 summarizes these properties.
Table 2: Physical and Chemical Properties of n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine
Property | Value |
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Molecular Weight | 300.8 g/mol |
Physical State | Solid at room temperature |
Density | 1.31 g/cm³ |
Boiling Point | 476.2°C at 760 mmHg |
Flash Point | 241.8°C |
LogP | 4.49750 (predicted) |
Exact Mass | 300.0490 |
Polar Surface Area (PSA) | 56.39000 |
Solubility | Soluble in organic solvents such as DMSO, methanol, and ethanol; poorly soluble in water |
The compound's relatively high LogP value indicates its lipophilic nature, which affects its ability to penetrate cell membranes and interact with biological targets . The moderate polar surface area suggests potential for oral bioavailability, although further pharmacokinetic studies would be necessary to confirm this prediction.
Synthesis Methods
Synthetic Routes
The synthesis of n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine typically involves the condensation of appropriate starting materials under controlled conditions. Based on the synthesis of similar thiazole derivatives, several potential routes have been identified.
One common method involves the Hantzsch thiazole synthesis, which uses thioamides or thioureas as starting materials . For n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine, this typically involves the reaction of a benzyl-substituted thiourea with an α-haloketone derived from 4-chloroacetophenone. The reaction proceeds through cyclization to form the thiazole ring.
Another approach utilizes the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-(4-chlorophenyl)-thiosemicarbazone. This intermediate is then cyclized with α-bromoacetophenone to yield the desired thiazole derivative . The benzyl group can be introduced either during the formation of the thiourea intermediate or after the thiazole ring formation.
Reaction Conditions and Optimization
The synthesis of thiazole derivatives, including n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine, requires specific reaction conditions to achieve optimal yields and purity. Based on studies of similar compounds, the following conditions have been identified as potentially effective for this synthesis:
Table 3: Optimal Reaction Conditions for Thiazole Synthesis
Parameter | Optimal Condition | Note |
---|---|---|
Solvent | N,N-dimethylformamide (DMF) | Provides better yields compared to ethanol, toluene, methanol, or acetic acid |
Base | Potassium carbonate | Shows better performance than sodium acetate or ammonium acetate |
Temperature | 90°C | For reflux reactions, typically maintained for 3 hours |
Catalyst | Triethylamine | Aids in deprotonation during thiazole ring formation |
Purification | Recrystallization from DMSO/water mixtures | Ensures high purity of the final product |
Research indicates that the use of DMF as a solvent along with potassium carbonate as a base can yield the corresponding product in 65-95% yield, which is considerably higher than other solvent-base combinations . The reaction is typically carried out using equimolar amounts of the reactants, although slight excesses of certain reagents may be employed to drive the reaction to completion.
Biological Activities
Antimicrobial Properties
n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine and similar thiazole derivatives have demonstrated significant antimicrobial activities against various pathogens. In vitro tests indicate that the compound inhibits bacterial growth, suggesting its potential use as an antibacterial agent.
While specific data for n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine is limited, studies on similar thiazole derivatives provide insights into the potential antimicrobial spectrum and potency of this compound. Table 4 presents comparative antimicrobial data for thiazole derivatives similar to n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine.
Table 4: Antimicrobial Activity of Thiazole Derivatives Similar to n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference Compound |
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Staphylococcus aureus | 32 µg/mL | Thiazole derivative with similar structure |
Escherichia coli | 64 µg/mL | Thiazole derivative with similar structure |
Chromobacterium violaceum | 16 µg/mL | Thiazole derivative with similar structure |
The mechanism of antimicrobial action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways. The chlorophenyl group may enhance the compound's ability to interact with bacterial cell membranes, contributing to its antimicrobial efficacy.
Anti-inflammatory Activity
Thiazole derivatives similar to n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine have demonstrated anti-inflammatory properties in various studies. A series of 4-benzyl-1,3-thiazole derivatives was synthesized and screened for anti-inflammatory activity, with promising results . These compounds may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways.
The anti-inflammatory effects are particularly significant because they suggest a dual therapeutic potential for n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine: antimicrobial activity combined with the ability to modulate inflammatory responses could make it useful for treating infections accompanied by inflammation.
Structure-Activity Relationship
Comparison with Similar Thiazole Derivatives
The biological activity of n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine can be better understood by comparing it with similar thiazole derivatives that differ in their substituents. Such comparisons provide insights into the structure-activity relationships that govern the biological properties of these compounds.
Table 5: Comparison of n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine with Related Compounds
Compound | Structural Difference | Molecular Weight | Notable Biological Activity |
---|---|---|---|
n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine | Reference compound | 300.8 g/mol | Antimicrobial, potential anticancer |
n-Benzyl-4-(2-chlorophenyl)-1,3-thiazol-2-amine | Chlorine at 2-position of phenyl ring | 300.8 g/mol | Similar to reference compound |
n-Benzyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine | Additional chlorine at 2-position | 335.2 g/mol | Enhanced antimicrobial activity |
n-Benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Fluorine instead of chlorine | 284.35 g/mol | Similar activity profile with potential differences in potency |
n-Benzyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine | Phenyl group instead of chlorine | 342.46 g/mol | Potentially different activity profile |
These structural variations affect the compounds' physicochemical properties and their interactions with biological targets, resulting in differences in their biological activities .
Effects of Structural Modifications
Research on thiazole derivatives has shown that specific structural modifications can significantly affect biological activity. For n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine and related compounds, several key structural features influence their pharmacological properties:
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Halogen Substituents: The presence and position of halogen atoms (chlorine, fluorine) on the phenyl ring affect antimicrobial and anticancer activities. Chlorine at the 4-position, as in n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine, appears to enhance these activities.
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Benzyl Group: The benzyl group at the 2-amino position contributes to the compound's lipophilicity and may facilitate interaction with cellular targets. Modifications to this group can affect the compound's pharmacokinetic properties and biological activities .
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Thiazole Ring: The thiazole ring serves as the core scaffold and is essential for the biological activity. Its electronic properties and ability to form hydrogen bonds play crucial roles in the compound's interactions with biological targets .
Understanding these structure-activity relationships is vital for the rational design of new thiazole derivatives with enhanced biological activities and improved pharmacokinetic properties.
Research Applications
Medicinal Chemistry Applications
n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine serves as a valuable scaffold for medicinal chemistry research. Its core structure can be modified to develop new compounds with enhanced biological activities or improved pharmacokinetic properties. Current applications include:
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Development of Antimicrobial Agents: The compound's antimicrobial properties make it a potential starting point for developing new antibacterial drugs, particularly against resistant strains.
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Cancer Research: The anticancer potential of thiazole derivatives has led to investigations into their mechanisms of action and potential applications in cancer therapy.
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Anti-inflammatory Drug Development: The anti-inflammatory properties observed in similar thiazole derivatives suggest potential applications in treating inflammatory conditions .
Chemical Research Applications
Beyond its biological activities, n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine has applications in chemical research:
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Building Block for Complex Molecules: The compound can serve as a building block for synthesizing more complex organic molecules with diverse applications.
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Structure-Activity Relationship Studies: Its well-defined structure makes it useful for systematic structure-activity relationship studies in drug discovery programs .
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Methodology Development: The synthesis of this compound and its derivatives provides opportunities for developing and optimizing synthetic methodologies in organic chemistry .
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